Arylsulfonylpiperazine, 17

Description

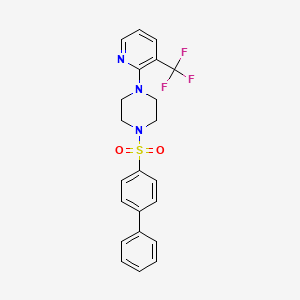

Structure

3D Structure

Properties

Molecular Formula |

C22H20F3N3O2S |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

1-(4-phenylphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C22H20F3N3O2S/c23-22(24,25)20-7-4-12-26-21(20)27-13-15-28(16-14-27)31(29,30)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-12H,13-16H2 |

InChI Key |

ONBIFHXEZPQLAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Arylsulfonylpiperazines

Established Synthetic Routes to the Arylsulfonylpiperazine Core Structure

The construction of the arylsulfonylpiperazine core, as exemplified by compound 17 , involves the formation of the piperazine (B1678402) ring and the subsequent introduction of the arylsulfonyl group. Key methodologies for these transformations are well-established in organic synthesis.

Mannich-Type Reactions and Related Approaches

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of aminoalkyl groups. ias.ac.inorganic-chemistry.orghielscher.com In the context of piperazine synthesis, a variation of the Mannich reaction, the nitro-Mannich (or aza-Henry) reaction, can be employed to create the 1,2-diamine backbone of the piperazine ring. This multi-component reaction involves the condensation of a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, leading to the formation of a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of a carbonyl compound. wikipedia.org

While not a direct one-pot synthesis of the arylsulfonylpiperazine, the Mannich reaction and its variants are crucial for creating substituted piperazine precursors. For instance, the synthesis of complex piperazine structures can be achieved through Mannich-type reactions, which can be rendered enantioselective through the use of organocatalysts like (S)-proline. youtube.com

Strategies for Sulfonylation of Piperazine Scaffolds

The introduction of the sulfonyl group onto the piperazine nitrogen is a critical step in the synthesis of arylsulfonylpiperazines. This is typically achieved through the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base.

A common route to Arylsulfonylpiperazine, 17 would involve the reaction of 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine (B1303364) with biphenyl-4-sulfonyl chloride. The synthesis of the requisite piperazine intermediate, 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, can be accomplished through various methods, including the nucleophilic substitution of a suitable pyridine (B92270) derivative.

A general and efficient method for the sulfonylation of piperazines involves the use of sulfamoyl fluorides. For example, 4-(6-(Trifluoromethyl)pyridin-2-yl)piperazine-1-sulfonyl fluoride (B91410) has been synthesized and subsequently reacted with various amines to generate a library of sulfonamide derivatives. semanticscholar.org This approach highlights the feasibility of preparing the sulfonylated piperazine core prior to the introduction of further diversity.

The reaction conditions for sulfonylation can be optimized. For instance, the reaction of 1-[5-(Trifluoromethyl)-Pyridin-2-yl]-piperazine with methanesulfonyl chloride has been successfully carried out using diisopropylethylamine as a base in dichloromethane. google.com

Derivatization Strategies for Structural Modification of this compound, and Analogues

The chemical scaffold of this compound, offers multiple points for structural modification, allowing for the exploration of the structure-activity relationship (SAR) and the development of analogues with tailored properties. These modifications can be systematically introduced at the aryl moiety, the piperazine ring, and the sulfonyl group.

Modifications at the Aryl Moiety

The biphenyl (B1667301) group in this compound, provides a rich platform for derivatization. Modifications can be introduced on either of the phenyl rings.

Table 1: Examples of Modifications at the Aryl Moiety of Arylsulfonylpiperazine Analogues

| Modification | Synthetic Approach | Reference |

| Introduction of substituents on the biphenyl ring | Suzuki coupling of a boronic acid derivative with a halogenated aryl precursor. | unife.it |

| Replacement of the biphenyl group with other aryl or heteroaryl systems | Reaction of the piperazine core with various arylsulfonyl chlorides. | nih.gov |

For instance, the synthesis of various biphenyl analogues can be achieved through Suzuki coupling reactions, allowing for the introduction of a wide range of substituents. unife.it Furthermore, the entire biphenyl-4-sulfonyl moiety can be replaced with other substituted arylsulfonyl groups to explore the impact on biological activity. Studies on related compounds have shown that substitution on the aryl ring directly influences their properties. nih.gov

Substitutions on the Piperazine Ring

The piperazine ring itself can be a target for modification, although this is often accomplished during the synthesis of the piperazine precursor rather than on the fully assembled arylsulfonylpiperazine.

Table 2: Examples of Substitutions on the Piperazine Ring of Arylsulfonylpiperazine Analogues

| Modification | Synthetic Approach | Reference |

| Introduction of methyl groups | Use of substituted piperazine starting materials, such as 3-methylpiperazine derivatives. | nih.govacs.org |

| Introduction of fused ring systems | Synthesis of piperazine analogues with bicyclic structures. | semanticscholar.orgresearchgate.net |

Research on analogues has demonstrated that introducing substituents, such as methyl groups, onto the piperazine ring can significantly impact the compound's biological profile. nih.govacs.org The synthesis of such analogues typically starts from appropriately substituted piperazine derivatives. For example, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been synthesized and evaluated as opioid receptor antagonists. nih.govacs.org

Diversification at the Sulfonyl Group

The sulfonyl group serves as a key linker and its properties can be modulated through various chemical strategies.

Table 3: Examples of Diversification at the Sulfonyl Group of Arylsulfonylpiperazine Analogues

| Modification | Synthetic Approach | Reference |

| Replacement of the sulfonyl group with a sulfoxide | Controlled oxidation of the corresponding sulfide. | google.com |

| Introduction of alternative zinc-binding groups | Replacement of the entire sulfonylpiperazine moiety with other functional groups. | unipi.it |

| Synthesis of sulfonamides | Reaction of a sulfamoyl fluoride intermediate with various amines. | semanticscholar.org |

While direct modification of the sulfonyl group in a complex molecule like this compound, can be challenging, the synthesis of analogues with different linking groups is a common strategy. For example, the corresponding sulfides can be prepared and then oxidized to the sulfoxide, providing access to compounds with a different oxidation state at the sulfur atom. google.com Furthermore, the entire arylsulfonylpiperazine unit can be considered a pharmacophore that can be replaced with other chemical entities to explore new chemical space. The synthesis of a variety of sulfonamides from a common sulfamoyl fluoride intermediate demonstrates a powerful method for diversifying this part of the molecule. semanticscholar.org

Advanced Synthetic Techniques Employed in Arylsulfonylpiperazine Chemistry

The synthesis of arylsulfonylpiperazines has evolved to incorporate a variety of advanced techniques, enabling the creation of complex molecules with high precision and efficiency. These methods are crucial for accessing novel derivatives and for optimizing the production of compounds with significant scientific interest.

One innovative approach involves the ring-opening of 4-acyl and 4-sulfonyl derivatives of piperazine-2,6-dione (B107378). The ammonolysis of these precursor molecules using aqueous ammonia (B1221849) has been demonstrated as a practical method for synthesizing N-acylated iminodiacetic acid diamides with good to excellent yields, typically ranging from 79–97%. lmaleidykla.lt This reaction proceeds through the opening of the piperazine-2,6-dione ring, a transformation that is notably dependent on the presence of water. lmaleidykla.lt The structures of the resulting products are routinely confirmed using spectroscopic methods such as IR and ¹H NMR, as well as elemental analysis. lmaleidykla.lt

Another sophisticated synthetic strategy is the charge-transfer complex triggered sulfonylation of 1,4-diazabicyclo[2.2.2]octane (DABCO). This method facilitates the synthesis of N-ethylated piperazine sulfonamides under mild reaction conditions. The formation of a charge-transfer complex between an electron-withdrawing (hetero)aryl sulfonyl chloride and DABCO is a key step that enables the C-N bond cleavage of the DABCO core. d-nb.info This technique exhibits a high tolerance for various functional groups, including fluoro, bromo, trifluoromethyl, trifluoromethoxyl, amido, and nitro groups, which remain intact in the final sulfonamide products. d-nb.info The versatility of this method extends to the use of heteroaromatic sulfonyl chlorides, such as 2-thiophenesulfonyl chloride and quinoline-8-sulfonyl chloride, which react smoothly to produce the desired products in high yields. d-nb.info Furthermore, this process allows for a one-pot, two-step protocol where the initially formed N-arylsulfonyl-4-(2-chloroethyl)piperazines can be directly reacted with various nucleophiles to generate a diverse array of 4-(2-substituted ethyl)piperazines. d-nb.info

The synthesis of more complex hybrids, such as benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, employs a multi-step sequence. acs.org A common starting point is the reduction of a substituted benzophenone (B1666685) using sodium borohydride, followed by dehydroxy-chlorination with thionyl chloride. The resulting intermediate is then treated with piperazine to yield a substituted benzhydryl piperazine. acs.org Subsequent coupling with Boc-protected amino acids, catalyzed by HATU and DIPEA, forms an amide linkage. After Boc deprotection using trifluoroacetic acid (TFA), the final step involves the reaction of the free amine with a nitro-substituted benzene (B151609) sulfonyl chloride in the presence of DIPEA to afford the target hybrid compounds. acs.org Purification of these complex molecules is typically achieved through column chromatography. acs.org

Mannich-type reactions have also been utilized for the synthesis of specific arylsulfonylpiperazine derivatives, such as clioquinol-derived 7-methyl-arylsulfonylpiperazine analogs. nih.gov This classic reaction provides a direct route to introduce an aminomethyl group, in this case, the arylsulfonylpiperazine moiety, onto an active hydrogen-containing substrate like clioquinol. nih.gov

The table below summarizes the yields of various N-acylated iminodiacetic acid diamides synthesized via the ammonolysis of 4-acylated piperazine-2,6-diones. lmaleidykla.lt

| Entry | Acyl Group | Product | Yield (%) |

| 1 | Benzoyl | N-Benzoyliminodiacetic acid diamide | 92 |

| 2 | 4-Methylbenzoyl | N-(4-Methylbenzoyl)iminodiacetic acid diamide | 97 |

| 3 | 4-Methoxybenzoyl | N-(4-Methoxybenzoyl)iminodiacetic acid diamide | 95 |

| 4 | 4-Chlorobenzoyl | N-(4-Chlorobenzoyl)iminodiacetic acid diamide | 96 |

| 5 | 4-Nitrobenzoyl | N-(4-Nitrobenzoyl)iminodiacetic acid diamide | 94 |

| 6 | Phenylacetyl | N-(Phenylacetyl)iminodiacetic acid diamide | 79 |

The following table details the yields of 1-(2-substituted ethyl)-4-tosylpiperazines prepared through the one-pot reaction of tosyl chloride with DABCO, followed by reaction with various nucleophiles. d-nb.info

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Morpholine | 1-(2-Morpholinoethyl)-4-tosylpiperazine | 85 |

| 2 | Piperidine | 1-(2-Piperidinoethyl)-4-tosylpiperazine | 82 |

| 3 | Pyrrolidine | 1-(2-Pyrrolidinoethyl)-4-tosylpiperazine | 88 |

| 4 | 4-Methylpiperidine | 1-(2-(4-Methylpiperidino)ethyl)-4-tosylpiperazine | 81 |

| 5 | Azide | 1-(2-Azidoethyl)-4-tosylpiperazine | 92 |

| 6 | Phenoxide | 1-(2-Phenoxyethyl)-4-tosylpiperazine | 75 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR Analysis of Arylsulfonylpiperazine Derivatives

The SAR analysis of arylsulfonylpiperazine derivatives is a systematic process that explores how modifications to the chemical structure affect the compound's interaction with a biological target. The core of this analysis involves synthesizing a series of analogues where specific parts of the molecule—the aryl group, the sulfonyl moiety, and the piperazine (B1678402) ring—are systematically altered.

The methodological framework for these studies typically includes:

Rational Drug Design and Synthesis : Structures are often designed based on a "building block" approach. Different chemical moieties are combined to create a library of analogues. For instance, various substituted arylsulfonyl chlorides are reacted with piperazine or its derivatives to generate a diverse set of compounds for screening.

In Vitro Biological Assays : The synthesized analogues are tested in vitro to determine their biological activity, such as their potency in inhibiting a specific enzyme or their binding affinity to a receptor. This often involves measuring metrics like IC50 (the concentration required to inhibit a biological process by 50%).

Computational Modeling and Docking : Computer models of the target receptor or enzyme are used to predict how different analogues will bind. This helps in understanding the molecular interactions at an atomic level and guides the design of new compounds.

Iterative Refinement : The data from biological assays and computational studies are used to build an understanding of the SAR. This knowledge informs the next cycle of design and synthesis, creating a feedback loop that progressively refines the molecular structure to optimize activity and selectivity. For example, after identifying an active compound, further modifications are made to explore specific interactions, such as the role of ortho-substituents on the arylsulfonyl ring, which may force the molecule into a specific, favorable conformation.

Key Structural Determinants Influencing Molecular Interactions and Research Profiles of Arylsulfonylpiperazine, 17, and Analogues

SAR studies have successfully identified key structural features of the arylsulfonylpiperazine scaffold that govern its biological activity. These findings are critical for understanding the molecular interactions of compounds like this compound, and for guiding the design of analogues with improved properties. The piperazine ring, in particular, is a common substructure in many centrally acting agents due to its favorable pharmacokinetic profile and its ability to participate in specific binding conformations.

The nature and position of substituents on the aryl ring attached to the sulfonyl group play a crucial role in modulating the potency and selectivity of arylsulfonylpiperazine derivatives.

Electron-Withdrawing vs. Electron-Donating Groups : Studies on various biological targets have shown that the electronic properties of aryl substituents significantly impact activity. For instance, in a series of 1,4-bis(phenylsulfonyl) piperazine derivatives evaluated as DPP-IV inhibitors, compounds with electron-withdrawing groups like chlorine (Cl) showed improved activity compared to those with electron-donating groups like a methyl (CH3) group at the same position. Similarly, for analogues of the MAO inhibitor tranylcypromine, electron-withdrawing para-substituents were found to increase the potency of MAO A inhibition.

Positional Isomerism : The position of the substituent on the aryl ring is also critical. For the DPP-IV inhibitors mentioned, meta-substitution was found to be unfavorable for activity. In another example involving negative allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), the position of a fluorine atom on the phenylsulfonyl ring had a significant effect on selectivity. An ortho-fluoro substitution resulted in a 12-fold selectivity for the Hα4β2 nAChR subtype, whereas para-fluorophenyl analogues showed no such preference. This effect is theorized to be due to steric interactions forcing the molecule into a specific, active conformation.

Table 1: Effect of Aryl Substituent on Biological Activity This table is a representative example based on findings from multiple studies and does not represent a single dataset.

| Base Scaffold | Substituent (R) | Position | Electronic Effect | Observed Activity Change | Target Example |

|---|---|---|---|---|---|

| Arylsulfonylpiperazine | -Cl | para | Electron-withdrawing | Increased Potency | DPP-IV |

| Arylsulfonylpiperazine | -CH3 | para | Electron-donating | Decreased Potency | DPP-IV |

| Arylsulfonylpiperazine | -F | ortho | Electron-withdrawing | Increased Selectivity | Hα4β2 nAChR |

| Arylsulfonylpiperazine | -F | para | Electron-withdrawing | No Selectivity Change | Hα4β2 nAChR |

| Arylsulfonylpiperazine | -Cl | meta | Electron-withdrawing | Dis-favored Activity | DPP-IV |

The piperazine ring is a key structural element, acting as a versatile scaffold that connects the arylsulfonyl moiety to another part of the molecule. Its conformation and substitution patterns are critical for proper orientation within a biological target's binding site. The flexibility of the piperazine ring allows it to interact with a variety of biological targets, contributing to the broad therapeutic potential of this class of compounds. In the context of antidepressants, the piperazine moiety is not just a passive linker but plays an active role in achieving the specific binding conformations required for efficacy. Modifications to the piperazine ring, such as N-substitution, can drastically alter the compound's pharmacological profile, influencing its potency and selectivity for different receptors, such as dopamine (B1211576) or serotonin (B10506) subtypes.

QSAR Model Development and Validation for Arylsulfonylpiperazine Analogues

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For arylsulfonylpiperazine analogues, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation : A dataset of compounds with known structures and measured biological activities (e.g., pIC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound.

Feature Selection : From a large pool of calculated descriptors, a smaller, more relevant subset is selected that has the most significant contribution to the biological activity. Genetic algorithms (GA) are often employed for this purpose.

Model Building : Statistical methods are used to generate a mathematical equation that links the selected descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear approaches like Artificial Neural Networks (ANN).

Model Validation : The model's robustness and predictive ability are rigorously tested using techniques like cross-validation, validation with the external test set, and Y-randomization.

The selection of appropriate molecular descriptors is a critical step in building a reliable QSAR model. Descriptors can be categorized based on the type of information they encode, such as constitutional, topological, geometric, and electronic properties.

In a QSAR study on 42 arylsulfonylpiperazine derivatives as inhibitors of the enzyme 11β-HSD1, researchers started with 1485 descriptors for each molecule, calculated using Dragon software. A genetic algorithm was then used to select the five most statistically significant descriptors for building the final QSAR models.

The selected descriptors in that study included:

Topological Descriptors : Such as the Average Randic-type eigenvector-based index (VRA2), which describes molecular branching.

2D Autocorrelation Descriptors : Like GATS5e, which accounts for the spatial distribution of atomic properties like electronegativity.

RDF (Radial Distribution Function) Descriptors : Such as RDF040m and RDF035p, which provide information about the probability of finding atoms at certain distances, weighted by properties like atomic mass or polarizability.

WHIM (Weighted Holistic Invariant Molecular) Descriptors : Like Te, which captures information about the total size and shape of the molecule.

Table 2: Examples of Descriptors Used in a QSAR Study of Arylsulfonylpiperazine Analogues Source: Adapted from a QSAR study on 11β-HSD1 inhibitors.

| Descriptor Notation | Descriptor Type | Information Encoded |

|---|---|---|

| VRA2 | Topological | Average Randic-type eigenvector-based index from adjacency matrix |

| GATS5e | 2D Autocorrelations | Geary autocorrelation - lag 5 / weighted by atomic Sanderson electronegativities |

| RDF040m | RDF Descriptors | Radial Distribution Function - 4.0 / weighted by atomic masses |

| RDF035p | RDF Descriptors | Radial Distribution Function - 3.5 / weighted by atomic polarizabilities |

| Te | WHIM Descriptors | T total size index / weighted by atomic Sanderson electronegativities |

Using these descriptors, various computational approaches can be applied. Multiple Linear Regression (MLR) generates a simple linear equation, which is easy to interpret. For the 11β-HSD1 inhibitors, the final MLR model was represented by the equation: pIC50 = 8.301 - 0.255(VRA2) - 1.807(GATS5e) + 0.047(RDF040m) - 0.069(RDF035p) + 0.174(Te)

More complex, non-linear relationships can be captured by methods like Artificial Neural Networks (ANN). In the same study, the ANN model showed better predictive performance compared to the linear MLR and PLS models, indicating the presence of non-linear relationships between the molecular descriptors and the inhibitory activity.

Computational Chemistry and Molecular Modeling Investigations

Application of Molecular Docking for Ligand-Target Interaction Prediction of Arylsulfonylpiperazine, 17

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govoatext.com This technique is widely used to predict the interaction between a small molecule ligand and its protein target.

The process of molecular docking for this compound involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target receptor are prepared. This often involves optimization of the ligand's geometry and the removal of water molecules and other non-essential atoms from the receptor's crystal structure.

Software programs like FlexX are then utilized to perform the docking calculations. oatext.com These programs employ scoring functions to evaluate the binding affinity of different ligand conformations within the receptor's active site. nih.govoatext.com The scoring functions consider various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding to estimate the free energy of binding.

The results of molecular docking simulations provide detailed information about the binding mode of this compound within the active site of its target. This includes the specific amino acid residues involved in the interaction and the types of intermolecular forces that stabilize the complex. For arylsulfonylpiperazine derivatives, studies have shown that hydrogen bonds and hydrophobic interactions are crucial for their binding affinity. nih.gov The analysis of these interactions helps in understanding the structure-activity relationship and in designing more potent analogs.

Table 1: Key Intermolecular Interactions of Arylsulfonylpiperazine Derivatives from Docking Studies

| Interaction Type | Description |

| Hydrogen Bonding | Formation of hydrogen bonds between the sulfonyl group or piperazine (B1678402) nitrogen of the ligand and polar residues in the target's active site. |

| Hydrophobic Interactions | Interactions between the aryl group of the ligand and nonpolar residues of the target protein. |

| van der Waals Forces | General non-specific attractive or repulsive forces between the ligand and the receptor. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations provide valuable insights into its conformational flexibility and the stability of its complex with a biological target. researchgate.netjlu.edu.cn

By simulating the behavior of the ligand-receptor complex in a solvated environment, MD can reveal dynamic changes in the binding mode that are not captured by static docking studies. nih.gov These simulations can help to confirm the stability of the predicted binding pose and to identify key residues that are critical for maintaining the interaction over time. The trajectories generated from MD simulations can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide measures of the stability and flexibility of the system, respectively.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netresearchgate.netfrontiersin.org These methods provide a detailed understanding of the electron distribution, which is fundamental to a molecule's reactivity and interaction with other molecules. researchgate.netmdpi.com

For arylsulfonylpiperazine derivatives, DFT calculations have been performed using methods like B3LYP with a 6-31G(d,p) basis set to optimize the molecular structure and analyze electronic features. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. youtube.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Studies on arylsulfonylpiperazine derivatives have shown that the analysis of global reactivity parameters derived from HOMO and LUMO energies can predict the relative reactivity of different compounds within the series. researchgate.net

Table 2: Key Reactivity Parameters from FMO Analysis

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. youtube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. youtube.com |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. wolfram.comlibretexts.orgresearchgate.net These maps are invaluable for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netyoutube.com

For arylsulfonylpiperazine derivatives, MEP analysis has revealed that the negative electrostatic potential is typically localized around the sulfonyl group, indicating these are likely sites for electrophilic attack. researchgate.net Conversely, positive potential regions are often found around the hydrogen atoms. researchgate.net This information is crucial for predicting how this compound will interact with its biological target, as it highlights the complementary electrostatic interactions that can occur. researchgate.net

In Silico Prediction of Molecular Descriptors Relevant to Research Profiling

The computational analysis of arylsulfonylpiperazine derivatives, including compound 17, plays a crucial role in understanding their chemical and biological characteristics. Through in silico methods, a vast array of molecular descriptors can be calculated to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of these compounds before their synthesis and experimental testing. These computational models provide valuable insights for lead optimization and drug design.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent application of molecular descriptors for arylsulfonylpiperazines. In a notable QSAR study on a series of 42 arylsulfonylpiperazine derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a large number of molecular descriptors, totaling 1485 for each compound, were generated using specialized software like Dragon. researchgate.net Through a process of genetic algorithm-based variable selection, a set of five descriptors was identified as the most statistically significant for correlating with the inhibitory activity of these compounds. researchgate.net

The selected descriptors in the study encompass various categories, providing a multi-faceted view of the molecular properties essential for biological activity. researchgate.net These include:

Topological Descriptors: These describe the atomic connectivity within the molecule. An example is the Average Randic-type eigenvector-based index from adjacency matrix (VRA2), which reflects the degree of branching in the molecular structure. researchgate.net

2D Autocorrelation Descriptors: These descriptors, such as the Geary autocorrelation of lag 5, weighted by atomic Sanderson electronegativities (GATS5e), consider the distribution of specific physicochemical properties across the topological structure of the molecule. researchgate.net

RDF (Radial Distribution Function) Descriptors: These descriptors, for instance, RDF-4.0 / weighted by atomic masses (RDF040m) and RDF-3.5 / weighted by atomic polarizabilities (RDF035p), provide information about the interatomic distances in the molecular geometry, weighted by different atomic properties. researchgate.net

WHIM (Weighted Holistic Invariant Molecular) Descriptors: These are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. An example is the T total size index / weighted by atomic Sanderson electronegativities (Te). researchgate.net

The following table summarizes the key molecular descriptors identified in the QSAR study of arylsulfonylpiperazine derivatives and their general interpretation in research profiling.

| Descriptor Type | Descriptor Name | Abbreviation | Information Provided |

| Topological | Average Randic-type eigenvector-based index from adjacency matrix | VRA2 | Reflects the degree of branching and complexity of the molecular graph. researchgate.net |

| 2D Autocorrelations | Geary autocorrelation - lag 5 / weighted by atomic Sanderson electronegativities | GATS5e | Describes the distribution of electronegativity across the molecule. researchgate.net |

| RDF Descriptors | Radial Distribution Function - 4.0 / weighted by atomic masses | RDF040m | Provides information on the probability distribution of interatomic distances. researchgate.net |

| RDF Descriptors | Radial Distribution Function - 3.5 / weighted by atomic polarizabilities | RDF035p | Relates to the distribution of polarizability within the molecule. researchgate.net |

| WHIM Descriptors | T total size index / weighted by atomic Sanderson electronegativities | Te | A measure of the overall size and electronic distribution of the molecule. researchgate.net |

Beyond QSAR, other computational methods like Density Functional Theory (DFT) are employed to investigate the electronic features of arylsulfonylpiperazine derivatives. jddtonline.info These studies calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). jddtonline.info These quantum chemical descriptors are fundamental in predicting the reactivity, stability, and potential interaction sites of the molecules with biological targets. jddtonline.inforesearchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of the research profiling of compounds like this compound. nih.govnih.gov These predictions utilize molecular descriptors to estimate pharmacokinetic properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions, guiding the selection of candidates with favorable drug-like properties. nih.govnih.gov

Molecular Target Identification and Validation in Research Systems

Validation of Identified Molecular Targets in In Vitro and Ex Vivo Research Models

Once potential targets are identified, their relevance must be validated through rigorous biochemical and cellular assays.

In Vitro Validation: This is the first step in confirming a direct interaction between Arylsulfonylpiperazine, 17 and a putative target protein. It typically involves expressing and purifying the target protein and then using a variety of biophysical and biochemical assays to measure binding affinity and functional modulation. Common techniques include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the compound to determine an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the interaction by detecting changes in mass as the compound flows over a sensor chip with the immobilized target protein. drugtargetreview.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Ex Vivo Validation: These studies use tissues or cells isolated from an organism to confirm target engagement and functional effects in a more physiologically relevant context. For instance, if 11β-HSD1 is the identified target, tissue explants (e.g., from liver or adipose tissue) from an animal model could be treated with an arylsulfonylpiperazine derivative. nih.gov The conversion of cortisone (B1669442) to cortisol within these tissues would be measured to confirm that the compound inhibits the enzyme in its native cellular environment. nih.gov This bridges the gap between simplified in vitro systems and complex in vivo models.

Case Studies of Arylsulfonylpiperazine Derivatives Targeting Specific Proteins or Pathways

The arylsulfonylpiperazine scaffold has proven to be a versatile starting point for developing modulators of several important biological targets.

11β-HSD1: High-throughput screening identified arylsulfonylpiperazines as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for converting inactive cortisone into active cortisol, primarily in metabolic tissues like the liver and adipose tissue, thereby amplifying local glucocorticoid action. endocrine-abstracts.org Dysregulation of 11β-HSD1 has been linked to metabolic syndrome. endocrine-abstracts.orgresearchgate.net Extensive structure-activity relationship (SAR) studies led to the optimization of this series, yielding compounds with low nanomolar potency and excellent selectivity. nih.govnih.gov

| Compound Example | Target | Key Finding | Significance |

|---|---|---|---|

| (R)-45 | 11β-HSD1 | Potent inhibitor with an IC₅₀ of 3 nM. nih.gov | Demonstrates the high potency achievable with the arylsulfonylpiperazine scaffold. |

| Optimized Series | 11β-HSD1 | Demonstrated efficacy in a cynomolgus monkey ex vivo enzyme inhibition model. nih.gov | Confirms target engagement and activity in a relevant preclinical ex vivo system. |

nAChRs: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. mdpi.comnih.gov They are important drug targets for conditions like addiction, cognitive disorders, and pain. frontiersin.orgmdpi.com The diverse subtypes of nAChRs, formed by different combinations of subunits (e.g., α4β2, α7), present a challenge for developing selective modulators. mdpi.comnih.gov The arylsulfonylpiperazine core has been explored for its potential to generate subtype-selective nAChR ligands. Research in this area focuses on designing compounds that can differentiate between closely related subtypes, such as the α6β2* and α4β2* receptors, to achieve targeted therapeutic effects with fewer side effects. frontiersin.org

p53-MDM2 Interaction: The p53 protein is a critical tumor suppressor that is negatively regulated by the MDM2 protein, which targets p53 for degradation. nih.govnih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53. dovepress.com Disrupting the p53-MDM2 protein-protein interaction (PPI) with a small molecule is a promising strategy to reactivate p53 and restore its tumor-suppressing function. nih.govmdpi.com The deep hydrophobic cleft on the MDM2 surface that binds p53 is an attractive site for small-molecule inhibitors. dovepress.com The structural features of the arylsulfonylpiperazine scaffold make it a candidate for designing compounds that can fit into this pocket and block the interaction, and derivatives have been investigated for this purpose. researchgate.net

| Target/Pathway | Therapeutic Rationale | Role of Arylsulfonylpiperazine Scaffold |

|---|---|---|

| Nicotinic Acetylcholine Receptors (nAChRs) | Modulation of nAChR subtypes is a strategy for treating CNS disorders and pain. frontiersin.orgmdpi.com | Serves as a template for developing subtype-selective agonists or antagonists. |

| p53-MDM2 Interaction | Inhibition of the interaction reactivates the p53 tumor suppressor pathway in cancer cells. nih.govnih.gov | Provides a structural framework for designing small-molecule inhibitors that occupy the p53-binding pocket on MDM2. researchgate.net |

Mechanistic Investigations in Preclinical Biological Models

Cellular Pathway Modulation by Arylsulfonylpiperazine, 17, in Cellular Research Models

Scientific literature available in the public domain does not currently provide specific details on the cellular pathway modulation of the compound this compound. Consequently, the following sections remain to be elucidated by future research.

There is no available research data detailing the effects of this compound, on the induction of apoptosis or the modulation of associated signaling pathways in cellular models.

Specific studies investigating the capacity of this compound, to generate reactive oxygen species (ROS) or to influence oxidative stress response pathways have not been reported in publicly accessible scientific literature. However, studies on other derivatives, such as 5-styrylbenzamides, have shown the capability of scavenging free radicals in cell-based antioxidant activity assays. nih.gov

The modulatory effects of this compound, on specific kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, are not documented in current research literature.

Enzyme Inhibition and Receptor Modulation Studies of Arylsulfonylpiperazine Derivatives

Arylsulfonylpiperazine derivatives are frequently evaluated for their potential to interact with various enzymes and receptors, which are critical targets in drug discovery. creative-bioarray.comrevvity.com These investigations typically involve quantitative biochemical assays to determine enzyme kinetics and receptor binding assays to characterize ligand-receptor interactions.

The study of enzyme kinetics is fundamental to understanding how a compound affects an enzyme's catalytic activity. nih.goveppendorf.com For arylsulfonylpiperazine derivatives, these assays measure the rate of an enzyme-catalyzed reaction and how it changes in the presence of the inhibitor. nih.gov

A common approach involves using spectrophotometric or fluorometric methods in a multi-well plate format for high-throughput analysis. nih.govbmglabtech.comthermofisher.com In a typical assay, the enzyme, a substrate that produces a detectable signal (e.g., color or fluorescence) upon conversion, and varying concentrations of the inhibitor are combined in a buffer system that maintains optimal pH and temperature. eppendorf.combmglabtech.com The reaction progress is monitored over time by measuring the change in absorbance or fluorescence. bmglabtech.comthermofisher.com

From these measurements, key kinetic parameters are determined:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Michaelis-Menten constant (Kₘ): The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme. nih.gov

Maximum velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

Inhibition constant (Kᵢ): A measure of the inhibitor's binding affinity to the enzyme.

The mechanism of inhibition (e.g., competitive, noncompetitive) can be elucidated by analyzing plots of the kinetic data, such as Lineweaver-Burk plots. bmglabtech.com

Table 1: Illustrative Enzyme Inhibition Data for an Arylsulfonylpiperazine Derivative

| Enzyme Target | Derivative | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| Enzyme A | Derivative X | 5.2 | 2.1 | Competitive |

| Enzyme B | Derivative X | 12.8 | 10.5 | Noncompetitive |

| Enzyme C | Derivative Y | 0.98 | 0.45 | Competitive |

Receptor binding assays are crucial for determining if and how strongly a compound binds to a specific receptor. creative-bioarray.com These assays are a cornerstone of drug discovery, particularly for identifying compounds that target G-protein coupled receptors (GPCRs), a common target for many existing drugs. creative-bioarray.comrevvity.com

These assays typically use recombinant systems, where cells (like CHO or HEK-293 cells) are engineered to express a high level of the target receptor on their membranes. revvity.com The most common format is the competitive binding assay, which involves a radiolabeled ligand (a known binder to the receptor) and the test compound (the unlabeled potential inhibitor). frontiersin.orgnih.gov

The assay proceeds as follows:

Membranes from the recombinant cells are isolated. nih.gov

A fixed concentration of the radiolabeled ligand is incubated with the membranes in the presence of varying concentrations of the test compound. frontiersin.org

After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, often through rapid filtration using glass fiber filters. frontiersin.orgnih.gov

The amount of radioactivity on the filters is measured, which corresponds to the amount of radioligand bound to the receptor.

By measuring how effectively the test compound displaces the radiolabeled ligand, its binding affinity (Kᵢ) for the receptor can be calculated. Functional assays may then be performed to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). creative-bioarray.comrevvity.com

Table 2: Illustrative Receptor Binding Affinity for an Arylsulfonylpiperazine Derivative

| Receptor Target | Radioligand Used | Test Compound | Binding Affinity (Kᵢ, nM) |

|---|---|---|---|

| Serotonin (B10506) Receptor 5-HT₆ | [³H]-LSD | Derivative Z | 15.4 |

| Dopamine (B1211576) Receptor D₂ | [³H]-Spiperone | Derivative Z | > 1000 |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | Derivative W | 8.9 |

Phenotypic Screening and High-Throughput Assay Development for Research Applications

Phenotypic screening and high-throughput screening (HTS) have been instrumental in the discovery and characterization of arylsulfonylpiperazine derivatives for various research applications. bmglabtech.comfrontiersin.orgresearchgate.net These methodologies allow for the unbiased identification of compounds that elicit a desired biological effect in cellular or organismal models and the rapid testing of large compound libraries against specific molecular targets. bmglabtech.comnih.gov

Phenotypic Screening Approaches

Phenotypic screening identifies compounds based on their effect on a cell or organism's phenotype, without prior knowledge of the specific molecular target. This approach has been valuable in uncovering novel biological activities for the arylsulfonylpiperazine scaffold.

A notable example involves the identification of stimulants for the parasitic plant Striga hermonthica. In a screen utilizing a fluorogenic strigolactone (SL)-mimic, N-arylsulfonylpiperazine was identified as a molecular scaffold that selectively binds to the ShHTL7 protein, which is crucial for germination. osti.gov A representative molecule from this class, SAM690, demonstrated potency for inducing Striga germination at micromolar concentrations. osti.gov

In another application, phenotypic screening was used to evaluate the antibacterial properties of sulfonylpiperazine derivatives. A study focused on combating Methicillin-resistant Staphylococcus aureus (MRSA) utilized phenotypic approaches to assess the antibacterial efficacy of newly synthesized compounds containing the piperazine (B1678402) core with a sulfonyl moiety. researchgate.net

These examples highlight how phenotypic screening can reveal unexpected therapeutic potential and biological functions of chemical scaffolds like arylsulfonylpiperazine, guiding further investigation and development. researchgate.net

High-Throughput Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of thousands to millions of compounds to identify "hits" that interact with a biological target. bmglabtech.comsyngeneintl.com Several HTS campaigns and the development of specific assays have been crucial in identifying and optimizing arylsulfonylpiperazine-based compounds.

Enzyme Inhibition Assays:

A significant focus of HTS efforts has been the identification of arylsulfonylpiperazine derivatives as enzyme inhibitors. Virtual screening followed by in vitro testing led to the discovery of the arylsulfonylpiperazine scaffold as a novel class of selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.govnih.gov

The development of robust high-throughput assays was fundamental to this research. A scintillation proximity assay (SPA) was employed using microsomes prepared from HEK-293 cells that were engineered to stably express human and mouse 11β-HSD1 and 11β-HSD2. nih.gov This allowed for the efficient screening of compounds and determination of their inhibitory concentration (IC₅₀) and selectivity. Subsequent lead optimization based on these HTS results produced highly potent 11β-HSD1 inhibitors with IC₅₀ values in the nanomolar range and over 1000-fold selectivity against related enzymes. nih.gov

Similarly, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), another target relevant to metabolic disorders. researchgate.net In vitro testing showed that these compounds exhibited inhibitory activity, with structure-activity relationships indicating a preference for electron-withdrawing groups on the phenyl rings. researchgate.net

Cell-Based Assays:

High-throughput, cell-based assays have also been employed to identify arylsulfonylpiperazine derivatives with specific activities. For instance, a high-throughput screen using a human osteosarcoma (U2-OS) cell line was used to identify agonists for the TGR5 G-protein coupled receptor. researchgate.net While this particular screen identified an isoxazole (B147169) compound, the study noted the preparation of bis(arylsulfonyl)piperazine moieties as potential antidiabetic agents, suggesting the relevance of this scaffold in related screening efforts. researchgate.net The use of cell-based assays, often measuring downstream effects like changes in cyclic AMP (cAMP) levels, provides a more physiologically relevant context for identifying active compounds. researchgate.net

The table below summarizes findings from various screening efforts involving arylsulfonylpiperazine derivatives.

Table 1: Research Findings from Phenotypic and High-Throughput Screening

| Compound Class | Target/Phenotype | Screening Method/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Arylsulfonylpiperazine Scaffolds | 11β-HSD1 Inhibition | Virtual Screening & Scintillation Proximity Assay (SPA) | Identified as a new class of selective 11β-HSD1 inhibitors. Lead optimization yielded potent inhibitors with IC₅₀ values of 0.8 nM (human) and 2.5 nM (adipocytes). | nih.gov |

| N-Arylsulfonylpiperazine | Striga hermonthica Germination | Phenotypic Screen (Fluorogenic SL-mimic) | Selectively binds to ShHTL7 protein. Representative compound SAM690 showed µM potency. | osti.gov |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-IV Inhibition | In Vitro Enzyme Assay | Compounds showed inhibitory activity ranging from 11.2% to 22.6% at 100 µmol L⁻¹ concentration. | researchgate.net |

| Arylsulfonylpiperazines | General Discovery | High-Throughput Screening | A small-molecule library screen identified a series of potent and selective inhibitors. | lookchem.com |

Applications of Arylsulfonylpiperazine, 17, As a Research Probe and Tool

Development and Utilization of Arylsulfonylpiperazine-Based Chemical Probes for Cellular Research

Chemical probes are small molecules designed to interact with a specific protein target, thereby enabling the study of that target's function within a complex cellular environment. The development of arylsulfonylpiperazine-based probes originated from the discovery of this chemical scaffold as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govsemanticscholar.org Initial discovery often arises from high-throughput or virtual screening campaigns that identify "hit" compounds, which are then chemically modified to improve their potency and selectivity. researchgate.net

The arylsulfonylpiperazine scaffold proved to be a successful foundation for developing such probes. semanticscholar.org Through lead optimization studies, researchers refined the initial hits, resulting in compounds with high selectivity for 11β-HSD1 over other related enzymes, such as 11β-HSD2. nih.govresearchgate.net This high degree of selectivity is crucial for a chemical probe, as it ensures that any observed biological effects can be confidently attributed to the inhibition of the intended target. Arylsulfonylpiperazine, 17, also known as CHEMBL256081, is a result of these optimization efforts. bldpharm.com Such selective inhibitors are employed in various cell-based assays, for instance, to block the activity of 11β-HSD1 in human adipocytes (fat cells) and myotubes (muscle cells) to investigate the enzyme's role in these tissues. researchgate.net

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Chemical Name | 1-(biphenyl-4-ylsulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |

| ChEMBL ID | CHEMBL256081 |

| CAS Number | 946394-50-9 |

| Primary Target | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) |

Employment in Elucidating Fundamental Biological Processes

The primary biological process elucidated by arylsulfonylpiperazine probes is the tissue-specific regulation of glucocorticoid hormones. semanticscholar.orgnih.gov The target enzyme, 11β-HSD1, is responsible for converting the inactive glucocorticoid cortisone (B1669442) into the biologically active cortisol within cells. nih.govbham.ac.uk While circulating levels of cortisol are controlled by the adrenal gland, the intracellular generation of cortisol by 11β-HSD1 plays a critical role in tissues where glucocorticoid action is paramount, such as the liver, adipose tissue, and the brain. semanticscholar.orgbham.ac.uk

By using potent and selective inhibitors like this compound, researchers can block this local cortisol production and observe the consequences. This has been instrumental in clarifying the role of 11β-HSD1 in various physiological and pathophysiological states. researchgate.net For example, studies using these probes have helped to demonstrate the link between elevated 11β-HSD1 activity in adipose tissue and the development of obesity and metabolic syndrome. semanticscholar.orgnih.gov The ability to inhibit the enzyme in intact cells allows for the study of subsequent events, such as the activation of glucocorticoid receptors and downstream gene expression, providing a clearer picture of the enzyme's role in the broader context of metabolic regulation. researchgate.net This targeted inhibition helps dissect the complex signaling pathways involved in conditions like diabetes and insulin (B600854) resistance. nih.govnih.govmdpi.compressbooks.pub

Contribution to Lead Identification in Early-Stage Research Programs

In the field of drug discovery, lead identification is a critical early phase where promising chemical structures are selected for further development into potential medicines. nih.gov The arylsulfonylpiperazine class of compounds has made a significant contribution as a source of lead structures for programs targeting 11β-HSD1. nih.govsemanticscholar.org The journey for this class of compounds began with their identification as hits in high-throughput screening of compound libraries. nih.gov

Once identified, the arylsulfonylpiperazine scaffold became the subject of intensive medicinal chemistry efforts. semanticscholar.orgresearchgate.net Researchers used techniques such as pharmacophore modeling, where a 3D model of the essential features required for biological activity is generated, to guide the design of new, more potent molecules. semanticscholar.orgresearchgate.net This process, known as hit-to-lead optimization, led to the development of highly potent and selective inhibitors. nih.gov For example, optimization of an initial arylsulfonylpiperazine lead resulted in compounds with inhibitory concentrations (IC₅₀) in the low nanomolar range and over 1000-fold selectivity for 11β-HSD1 compared to other enzymes. nih.gov These optimized molecules, including this compound, serve as validated lead compounds, providing a strong starting point for preclinical and clinical drug development programs aimed at treating metabolic diseases. nih.govnih.gov

Future Research Directions and Advanced Methodologies

The exploration of arylsulfonylpiperazine derivatives continues to evolve, driven by the pursuit of enhanced research utility and a deeper understanding of their molecular mechanisms. Future investigations are poised to integrate cutting-edge technologies and methodologies to overcome existing challenges and unlock new possibilities. This section outlines key areas of future research, from the application of artificial intelligence to the development of sophisticated biological models.

Q & A

Q. What are the primary synthetic routes for Arylsulfonylpiperazine, 17, and how are intermediates characterized?

this compound, is synthesized via a multi-step process involving coupling reactions, catalysis (e.g., TBTU, HOBt), and purification by column chromatography. Key intermediates are characterized using -NMR, -NMR, IR spectroscopy, and HRMS to confirm structural integrity and purity. For example, the final product is often recrystallized or chromatographed to achieve >95% purity .

Q. Which analytical techniques are critical for validating the identity and purity of Arylsulfonylpiperazine derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming molecular structure, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, piperazine rings). Purity is assessed via HPLC and melting point analysis, with deviations indicating impurities or stereochemical inconsistencies .

Q. What enzymes or biological targets are associated with this compound?

this compound, demonstrates selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders. Its scaffold aligns with co-crystallized ligands in docking studies, suggesting competitive binding at the enzyme's active site .

Advanced Research Questions

Q. How can researchers optimize the selectivity of Arylsulfonylpiperazine derivatives for 11β-HSD1 over 11β-HSD2?

Selectivity is achieved through pharmacophore modeling and bioisosteric replacements. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring enhances 11β-HSD1 binding while reducing affinity for 11β-HSD2. Molecular dynamics simulations further rationalize selectivity by analyzing ligand-enzyme hydrogen bonding and steric clashes .

Q. What strategies resolve contradictory activity data in structure-activity relationship (SAR) studies of Arylsulfonylpiperazine analogs?

Contradictions may arise from assay variability (e.g., cell-based vs. recombinant enzyme assays). To mitigate this, replicate experiments under standardized conditions and validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity). Cross-referencing with crystallographic data ensures SAR interpretations align with structural biology .

Q. How can computational methods enhance the rational design of Arylsulfonylpiperazine-based inhibitors?

Ligand-based pharmacophore models derived from active compounds guide scaffold modifications. Docking studies (e.g., using Glide or AutoDock) predict binding poses, while free-energy perturbation calculations quantify binding affinity changes. These methods reduce trial-and-error synthesis by prioritizing derivatives with optimal steric and electronic properties .

Q. What experimental controls are critical in assessing the metabolic stability of this compound?

Include liver microsome stability assays (human/rodent) with NADPH cofactors to evaluate Phase I metabolism. Use CYP450 inhibition screening to identify off-target interactions. Parallel artificial membrane permeability assays (PAMPA) predict bioavailability, ensuring results are contextualized with positive controls (e.g., verapamil for permeability) .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst loadings) and characterization parameters (NMR solvent, HPLC gradients) to enable replication .

- Ethical Reporting : Disclose negative results (e.g., inactive analogs) to avoid publication bias and refine SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.